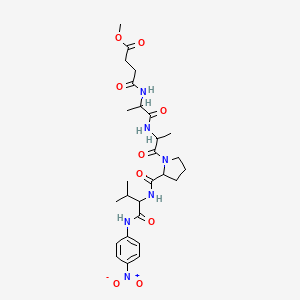

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is primarily used as a sensitive fluorogenic substrate for human leukocyte and porcine pancreatic elastase . This compound is valuable in various biochemical assays due to its ability to release a chromogenic or fluorogenic product upon enzymatic cleavage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of DL-alanine using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acid is then coupled with the next amino acid in the sequence using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or N-hydroxybenzotriazole (HOBt). This process is repeated until the desired peptide sequence is obtained. Finally, the peptide is deprotected and coupled with p-nitroaniline to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and the final product is typically lyophilized for storage and distribution .

Analyse Chemischer Reaktionen

Types of Reactions

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the peptide bond by elastase, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

The enzymatic hydrolysis of this compound is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Common buffers include phosphate-buffered saline (PBS) or Tris-HCl. The reaction is often performed at 37°C to mimic physiological conditions .

Major Products Formed

The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that can be quantified using UV-Vis spectroscopy .

Wissenschaftliche Forschungsanwendungen

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a substrate for elastase activity assays. By measuring the release of p-nitroaniline, researchers can quantify elastase activity in various biological samples, including human leukocytes and porcine pancreatic extracts .

In addition to its use in enzymatic assays, this compound is also employed in drug discovery and development. It serves as a tool for screening potential elastase inhibitors, which are of interest in the treatment of inflammatory diseases and conditions involving excessive elastase activity .

Wirkmechanismus

The mechanism of action of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA involves its recognition and cleavage by elastase enzymes. Elastase binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond between the valine and p-nitroaniline moieties. This reaction releases p-nitroaniline, which can be detected and quantified . The molecular targets of this compound are the active sites of elastase enzymes, and the pathway involved is the enzymatic hydrolysis of peptide bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-AMC: Another fluorogenic substrate for elastase, where AMC stands for 7-amino-4-methylcoumarin.

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA: A similar substrate without the methoxy group on the succinyl moiety.

Boc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA: A substrate with a different protecting group on the amino terminus.

Uniqueness

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA is unique due to its high sensitivity and specificity for elastase enzymes. The presence of the methoxy group on the succinyl moiety enhances its recognition and cleavage by elastase, making it a preferred substrate in various biochemical assays .

Biologische Aktivität

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA is a synthetic peptide compound primarily utilized in biochemical research, particularly in the study of elastase activity. This article delves into its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Synthesis

This compound is synthesized through a stepwise coupling of protected amino acids, typically employing protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The synthesis involves coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the peptide bond. The final product is obtained by deprotecting the amino groups and coupling with p-nitroaniline (pNA) .

The primary biological activity of this compound is its role as a substrate for elastase, an enzyme that cleaves peptide bonds. The mechanism involves:

- Enzymatic Hydrolysis : Elastase recognizes and binds to the peptide substrate, catalyzing the hydrolysis of the bond between valine and p-nitroaniline.

- Release of p-Nitroaniline : This reaction results in the release of p-nitroaniline, which can be quantitatively measured using UV-Vis spectroscopy .

Applications in Research

This compound is widely used in various applications:

- Elastase Activity Assays : It serves as a reliable substrate for measuring elastase activity in biological samples, such as human leukocytes and porcine pancreatic extracts.

- Drug Discovery : The compound is instrumental in screening potential inhibitors of elastase, which are significant in treating inflammatory diseases where elastase activity is implicated .

Biological Activity Data

The following table summarizes key biological activities and characteristics associated with this compound:

| Activity | Description |

|---|---|

| Enzyme Substrate | Acts as a substrate for neutrophil elastase (NE) assays. |

| Release Product | Hydrolysis yields p-nitroaniline, measurable spectrophotometrically. |

| Sensitivity | High sensitivity and specificity for elastase due to the methoxy group. |

| Applications | Used in drug discovery for elastase inhibitors; quantification of enzyme activity. |

Case Studies

- Elastase Activity Measurement : In a study examining neutrophil serine proteases, this compound was utilized to assess NE levels in human samples. The results demonstrated a significant increase in elastase activity under inflammatory conditions, highlighting its utility in clinical diagnostics .

- Inhibition Studies : Research involving inhibitors of elastase showed that compounds designed to interact with MeOSuc substrates could effectively reduce enzyme activity. For instance, specific inhibitors demonstrated Ki values indicating potent inhibition of NE when tested against this substrate .

Eigenschaften

Molekularformel |

C27H38N6O9 |

|---|---|

Molekulargewicht |

590.6 g/mol |

IUPAC-Name |

methyl 4-[[1-[[1-[2-[[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37) |

InChI-Schlüssel |

VLVGCNNWNUERRZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.